![molecular formula C15H22N2O2S B14930700 1-(ethylsulfonyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine](/img/structure/B14930700.png)
1-(ethylsulfonyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(ETHYLSULFONYL)-4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINE is an organic compound with a complex structure that includes a piperazine ring substituted with an ethylsulfonyl group and a phenylpropenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(ETHYLSULFONYL)-4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINE typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the Ethylsulfonyl Group: The ethylsulfonyl group can be introduced by reacting the piperazine with ethylsulfonyl chloride in the presence of a base such as triethylamine.
Addition of the Phenylpropenyl Group: The phenylpropenyl group can be added through a Heck reaction, where the piperazine derivative is reacted with a phenylpropenyl halide in the presence of a palladium catalyst and a base.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(ETHYLSULFONYL)-4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINE can undergo various chemical reactions, including:
Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The phenylpropenyl group can be reduced to form phenylpropyl derivatives.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Phenylpropyl derivatives.
Substitution: Various substituted piperazine derivatives.
Applications De Recherche Scientifique
1-(ETHYLSULFONYL)-4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINE has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of materials with specific electronic properties.
Mécanisme D'action
The mechanism of action of 1-(ETHYLSULFONYL)-4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINE involves its interaction with molecular targets such as enzymes and receptors. The ethylsulfonyl group can form hydrogen bonds and electrostatic interactions, while the phenylpropenyl group can engage in π-π stacking interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
- 1-(METHYLSULFONYL)-4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINE
- 1-(ETHYLSULFONYL)-4-[(E)-2-PHENYL-2-PROPENYL]PIPERAZINE
- 1-(ETHYLSULFONYL)-4-[(E)-3-PHENYL-1-PROPENYL]PIPERAZINE
Uniqueness: 1-(ETHYLSULFONYL)-4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINE is unique due to the specific positioning of the ethylsulfonyl and phenylpropenyl groups, which can influence its chemical reactivity and biological activity. The presence of the ethylsulfonyl group can enhance its solubility in polar solvents, while the phenylpropenyl group can provide additional sites for chemical modification.
Propriétés
Formule moléculaire |
C15H22N2O2S |
|---|---|
Poids moléculaire |
294.4 g/mol |
Nom IUPAC |
1-ethylsulfonyl-4-[(E)-3-phenylprop-2-enyl]piperazine |
InChI |
InChI=1S/C15H22N2O2S/c1-2-20(18,19)17-13-11-16(12-14-17)10-6-9-15-7-4-3-5-8-15/h3-9H,2,10-14H2,1H3/b9-6+ |
Clé InChI |
GIBFXDVDPJFFTC-RMKNXTFCSA-N |
SMILES isomérique |
CCS(=O)(=O)N1CCN(CC1)C/C=C/C2=CC=CC=C2 |
SMILES canonique |
CCS(=O)(=O)N1CCN(CC1)CC=CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 2-[(1,5-dimethyl-1H-pyrazol-4-yl)amino]-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate](/img/structure/B14930621.png)
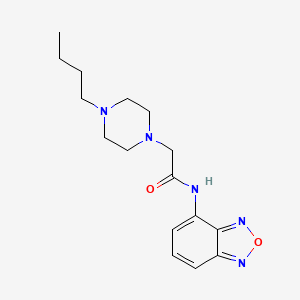

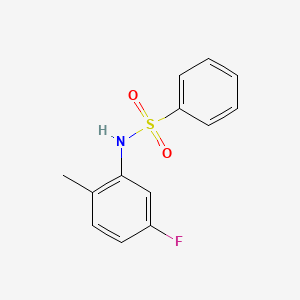
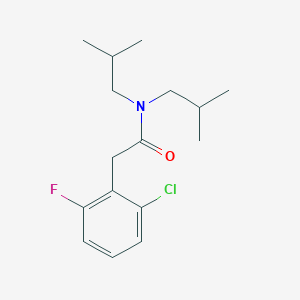
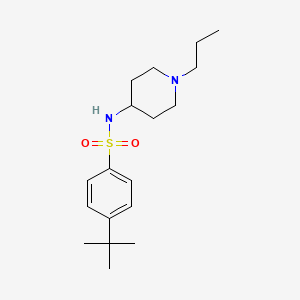
![4-({(Z)-[1-(3-chlorophenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}amino)-N-(4-ethoxyphenyl)benzenesulfonamide](/img/structure/B14930670.png)
![1-[(2,5-Difluorophenyl)sulfonyl]-4-(3-fluorobenzyl)piperazine](/img/structure/B14930673.png)
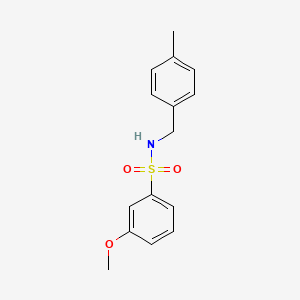
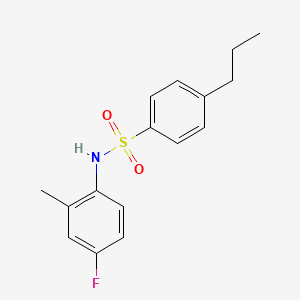
![N-[2-(dimethylamino)ethyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B14930697.png)

![N-(4-{[(3-chlorophenyl)sulfonyl]amino}phenyl)-N-methylacetamide](/img/structure/B14930709.png)

